molecular formula C10H6BrFO3 B13156073 Methyl5-bromo-7-fluorobenzofuran-2-carboxylate CAS No. 1823879-59-9

Methyl5-bromo-7-fluorobenzofuran-2-carboxylate

Cat. No.: B13156073
CAS No.: 1823879-59-9
M. Wt: 273.05 g/mol
InChI Key: VYXVFIXLWUKTFN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family.

Preparation Methods

The synthesis of methyl 5-bromo-7-fluorobenzofuran-2-carboxylate typically involves the introduction of bromine and fluorine atoms into the benzofuran ring. One common method is the bromination of 7-fluorobenzofuran-2-carboxylate, followed by methylation of the carboxylate group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane . Industrial production methods may involve more scalable processes, but the fundamental synthetic routes remain similar.

Chemical Reactions Analysis

Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 5-bromo-7-fluorobenzofuran-2-carboxylate is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and derivative used.

Biological Activity

Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate has the following chemical formula:

  • Molecular Formula : C10H6BrF O3
  • CAS Number : 1398504-34-1

The compound features a benzofuran core, which is known for its significant biological activity, making it a suitable scaffold for drug development.

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit potent antimicrobial activity. Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate has shown promising results against various bacterial and fungal strains. Studies suggest that substituents at specific positions on the benzofuran ring can enhance antimicrobial efficacy. For instance, halogen substitutions at the 4, 5, and 6 positions have been correlated with increased antibacterial activity .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. It has been noted for its ability to inhibit cell growth in various cancer cell lines, particularly in lymphoma models. The mechanism appears to involve the modulation of cell signaling pathways associated with proliferation and apoptosis .

Table 1: Anticancer Activity Assay Results

CompoundCell LineIC50 (µM)Mechanism of Action
Methyl 5-bromo-7-fluorobenzofuran-2-carboxylateKARPAS422 Lymphoma2.6EED Inhibition
EED226KARPAS422 Lymphoma0.18EED Inhibition

Enzyme Inhibition

Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate has also been studied for its enzyme inhibition properties, particularly against uPA (urokinase-type plasminogen activator). The compound demonstrated nanomolar potency, indicating its potential as a therapeutic agent in cancer metastasis prevention .

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeKi (nM)
Methyl 5-bromo-7-fluorobenzofuran-2-carboxylateuPA183
Analog 1uPA88

Structure-Activity Relationships (SAR)

The biological activity of methyl 5-bromo-7-fluorobenzofuran-2-carboxylate can be influenced by various structural modifications. The presence of bromine and fluorine atoms at specific positions enhances binding affinity to target proteins involved in cancer progression and microbial resistance.

Key Findings from SAR Studies:

  • Halogen Substitutions : Bromine and fluorine enhance potency against both cancer cells and microbial strains.
  • Positioning of Functional Groups : The position of substituents (e.g., carboxylate) plays a crucial role in determining the compound's interaction with biological targets.

Case Studies

Several case studies highlight the effectiveness of methyl 5-bromo-7-fluorobenzofuran-2-carboxylate:

  • In Vitro Studies : A study demonstrated that this compound inhibited the growth of KARPAS422 lymphoma cells significantly more than other analogs, indicating its potential as a lead compound for further development in oncology .
  • In Vivo Models : Animal studies have shown that derivatives of benzofuran can delay tumor growth and enhance the efficacy of existing chemotherapeutics when used in combination therapies .

Properties

CAS No.

1823879-59-9

Molecular Formula

C10H6BrFO3

Molecular Weight

273.05 g/mol

IUPAC Name

methyl 5-bromo-7-fluoro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H6BrFO3/c1-14-10(13)8-3-5-2-6(11)4-7(12)9(5)15-8/h2-4H,1H3

InChI Key

VYXVFIXLWUKTFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2O1)F)Br

Origin of Product

United States

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